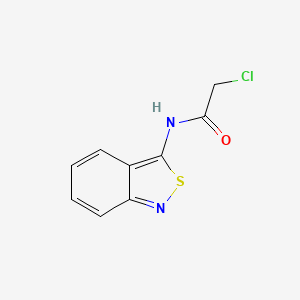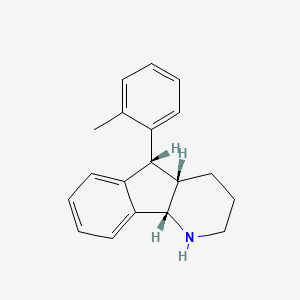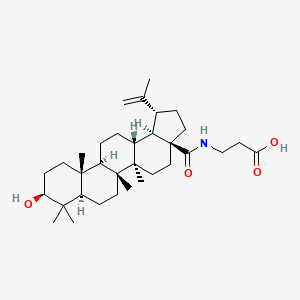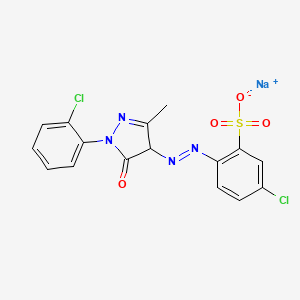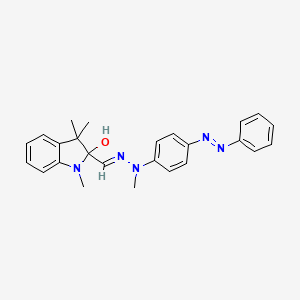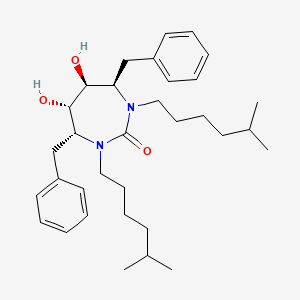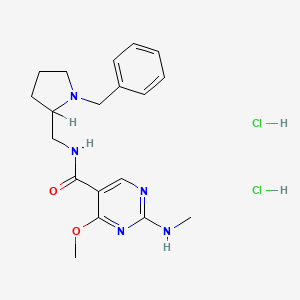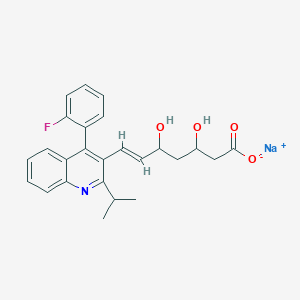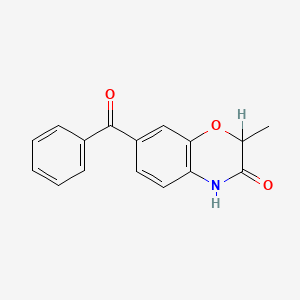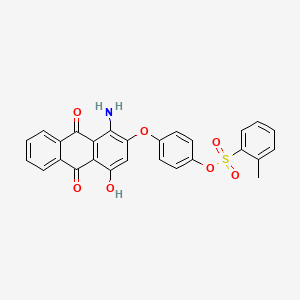
4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, linked to a phenyl group through an ether bond. The compound also contains a sulfonate group, which enhances its solubility in water and other polar solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, which is then reacted with a phenol derivative under specific conditions to form the ether linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms. In biological systems, it interacts with specific enzymes and proteins, altering their activity. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The sulfonate group enhances its solubility, facilitating its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulfonamide
- Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate
Uniqueness
Compared to similar compounds, 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate stands out due to its unique combination of an anthracene moiety and a sulfonate group. This combination imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
20210-74-6 |
|---|---|
Molekularformel |
C27H19NO7S |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] 2-methylbenzenesulfonate |
InChI |
InChI=1S/C27H19NO7S/c1-15-6-2-5-9-22(15)36(32,33)35-17-12-10-16(11-13-17)34-21-14-20(29)23-24(25(21)28)27(31)19-8-4-3-7-18(19)26(23)30/h2-14,29H,28H2,1H3 |
InChI-Schlüssel |
FDZLAOZRZYUOJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



